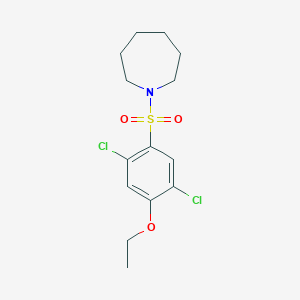
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane, also known as DABSO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DABSO is a sulfonyl azepane derivative that has been synthesized by several methods, each with its advantages and limitations.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane is not fully understood, but it is believed to act as an inhibitor of certain enzymes and biomolecules. 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to inhibit the binding of certain biomolecules, such as DNA and RNA.
Biochemical and Physiological Effects:
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has several advantages for lab experiments, including its high purity and yield, as well as its stability and ease of handling. However, it also has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane. One area of research is the development of new synthetic methods for 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane and its potential applications in the treatment of various diseases. Additionally, the use of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane in materials science and other fields is an area of ongoing research.
Métodos De Síntesis
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane can be synthesized by several methods, including the reaction of 1-azepanemethanamine with 2,5-dichloro-4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-azepanemethanamine with 2,5-dichloro-4-ethoxybenzenesulfonyl isocyanate in the presence of a base such as pyridine. Both methods yield 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane with high purity and yield.
Aplicaciones Científicas De Investigación
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has shown promising results in the treatment of cancer and other diseases. In biochemistry, 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been used as a tool to study the mechanism of action of enzymes and other biomolecules. In materials science, 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been used to synthesize new materials with unique properties.
Propiedades
Nombre del producto |
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane |
|---|---|
Fórmula molecular |
C14H19Cl2NO3S |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H19Cl2NO3S/c1-2-20-13-9-12(16)14(10-11(13)15)21(18,19)17-7-5-3-4-6-8-17/h9-10H,2-8H2,1H3 |
Clave InChI |
NIIKGOWGTSBFFB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
SMILES canónico |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







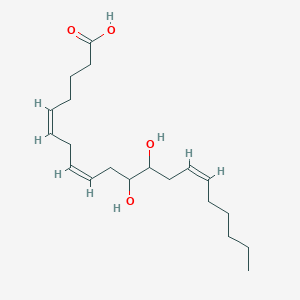
![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
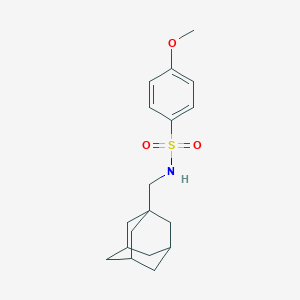

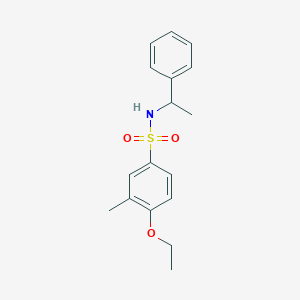

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)

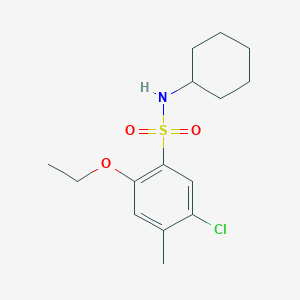
![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)